4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-16-10-18(25-17-5-2-1-4-14(16)17)19(24)20-11-15(13-6-9-26-12-13)22-8-3-7-21-22/h1-10,12,15H,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWXDVTUQXCOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe final step usually involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a chromene core, a pyrazole ring, and a thiophene moiety. This combination enhances its stability and reactivity, allowing it to interact with specific biological targets. The molecular formula is , with a molecular weight of approximately 365.41 g/mol. Its distinctive structure positions it as a valuable candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that 4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its unique structural arrangement allows it to inhibit specific enzymes involved in cancer cell proliferation. Interaction studies suggest that it may act through competitive inhibition mechanisms, where it competes with natural substrates at enzyme binding sites. The anticancer efficacy of related pyrazole derivatives has been documented, suggesting that further exploration of this compound could yield promising results in cancer treatment .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The presence of the thiophene moiety is believed to contribute to these properties by enhancing the compound's ability to modulate inflammatory responses.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions using reagents such as hydrogen peroxide and halogenating agents. Common solvents include dimethylformamide or toluene, often utilizing catalysts like palladium or copper.
Synthetic Route Example
A typical synthetic route may include:
- Formation of the chromene core via cyclization reactions.
- Introduction of the pyrazole and thiophene moieties through coupling reactions.
- Final modifications to achieve the desired carboxamide functionality.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets.
Biological Activity
The compound 4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic molecule characterized by its chromene core, pyrazole ring, and thiophene moiety. This unique structure positions it as a candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Chromene Core : A condensation reaction between salicylaldehyde and a β-ketoester under acidic or basic conditions.
- Introduction of the Pyrazole Ring : Cyclization using hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Attachment of the Thiophene Moiety : Cross-coupling reactions (e.g., Suzuki or Stille coupling) with thiophene boronic acid or thiophene stannane.
These synthetic routes are crucial for obtaining the desired compound with appropriate purity and yield.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. For example, studies have shown that certain pyrazole derivatives display notable antifungal activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds can range significantly, with some exhibiting effective inhibition at concentrations as low as 0.37 µg/mL against specific fungi .
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Alternaria porri | 0.50 | Antifungal |
| This compound | Rhizoctonia solani | 0.37 | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are known to inhibit key cancer-related pathways, including those involving BRAF(V600E), EGFR, and Aurora-A kinase. In vitro studies have demonstrated that certain pyrazole compounds exhibit cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapy agents like doxorubicin has shown synergistic effects, enhancing overall efficacy against cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory activity. Preliminary assays indicate that it stabilizes human red blood cell membranes and inhibits lipid peroxidation processes, which are crucial in inflammatory responses .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Study on Antifungal Activity : A series of pyrazole carboxamide derivatives were synthesized and tested for their antifungal properties against Rhizoctonia solani. The study found promising results indicating that modifications in the chemical structure could enhance antifungal potency .
- Combination Therapy in Cancer Treatment : A study investigated the effects of combining pyrazole derivatives with doxorubicin in breast cancer cell lines. Results indicated that certain compounds not only inhibited cell proliferation but also promoted apoptosis more effectively than doxorubicin alone .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Differences
The following table summarizes structural differences between the target compound and selected analogs:
*Calculated based on formula.
Key Observations:
Core Variation : The target compound and BG14455 share a 4-oxo-coumarin core, whereas Compound 169 () uses a 2-oxo-coumarin scaffold, which may alter electronic properties and binding modes.
Substituent Flexibility : The ethyl bridge in the target compound introduces conformational flexibility compared to BG14455’s rigid pyridine-thiophene linkage. This flexibility could enhance adaptability to target binding pockets .
Electron-Donating vs. Withdrawing Groups : The pyrazole-thiophene combination in the target compound provides electron-rich aromatic systems, contrasting with Compound 169’s electron-withdrawing fluorine and chlorobenzyl groups .
Biological Target Implications : The nitroimidazole core in ’s 5b is associated with antibacterial activity, suggesting that the target compound’s coumarin core may prioritize different therapeutic pathways (e.g., anti-inflammatory or kinase inhibition) .
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity (LogP) : The pyrazole and thiophene groups in the target compound likely increase lipophilicity compared to BG14455’s pyridine-thiophene system. This could enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : The ethyl bridge may be susceptible to oxidative metabolism, whereas Compound 169’s fluorophenethyl group could improve stability due to fluorine’s metabolic resistance .
Q & A
Basic: What are the standard synthetic protocols for 4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions leveraging chromene and pyrazole-thiophene intermediates. Key steps include:
- Mannich reaction : Used to link pyrazole and thiophene moieties to the chromene scaffold, as demonstrated in similar chromene derivatives .
- Reflux conditions : For cyclization or condensation steps, phosphoryl oxychloride (POCl₃) or ethanol under reflux (e.g., 2–4 hours) are common, as seen in thiophene-carboxamide syntheses .
- Purification : Column chromatography (e.g., silica gel with n-hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity .
Basic: How is the compound characterized post-synthesis to confirm its structure?
Answer:
Characterization employs a combination of spectroscopic and crystallographic methods:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole N-CH₂ resonances at δ 4.2–4.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., M⁺ at m/z corresponding to the molecular formula) .
- X-ray crystallography : Provides definitive structural validation, as used for related chromene-pyrazole hybrids .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., ambiguous NMR assignments vs. computational predictions) are addressed by:
- X-ray crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles, as shown in chromene derivatives .
- 2D NMR techniques : COSY, HSQC, and HMBC correlations clarify proton-carbon connectivity .
- Computational validation : Density Functional Theory (DFT) optimizes molecular geometry and predicts spectral data for comparison .
Advanced: What strategies assess the reactivity of the thiophene and pyrazole moieties in this compound?
Answer:
Reactivity studies focus on functional group transformations:
- Electrophilic substitution : Thiophene’s sulfur atom participates in halogenation or sulfonation reactions, monitored via HPLC or TLC .
- Pyrazole alkylation : The pyrazole nitrogen can undergo alkylation with alkyl halides, characterized by shifts in ¹H NMR (e.g., N-CH₂-R at δ 3.5–4.0 ppm) .
- Stability tests : Thermal gravimetric analysis (TGA) evaluates decomposition under varying temperatures .
Advanced: How to design structure-activity relationship (SAR) studies for this compound in drug discovery?
Answer:
SAR strategies include:
- Analog synthesis : Modify the pyrazole (e.g., substituent variations) or chromene carbonyl group, guided by computational docking (e.g., AutoDock Vina) to target enzymes .
- In vitro assays : Test analogs for bioactivity (e.g., kinase inhibition) using fluorescence polarization or enzymatic assays .
- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties to prioritize candidates .
Advanced: What methodologies evaluate the compound’s stability under experimental or storage conditions?
Answer:
Stability protocols include:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), or acidic/basic conditions, followed by HPLC analysis to detect degradation products .
- Accelerated stability testing : Store at elevated temperatures (e.g., 40°C) for 1–3 months, with periodic sampling for potency assays .
- Light exposure tests : Use UV-Vis spectroscopy to monitor photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
